5,5-Diethoxy-1-(methylsulfonyloxy)pentane
CAS No.: 202577-28-4
Cat. No.: VC20758822
Molecular Formula: C10H22O5S
Molecular Weight: 254.35 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 202577-28-4 |
---|---|
Molecular Formula | C10H22O5S |
Molecular Weight | 254.35 g/mol |
IUPAC Name | 5,5-diethoxypentyl methanesulfonate |
Standard InChI | InChI=1S/C10H22O5S/c1-4-13-10(14-5-2)8-6-7-9-15-16(3,11)12/h10H,4-9H2,1-3H3 |
Standard InChI Key | BKQDXUHOGXVKGP-UHFFFAOYSA-N |
SMILES | CCOC(CCCCOS(=O)(=O)C)OCC |
Canonical SMILES | CCOC(CCCCOS(=O)(=O)C)OCC |
Chemical Identity and Structural Characteristics
5,5-Diethoxy-1-(methylsulfonyloxy)pentane is an organosulfur compound with the molecular formula C₁₀H₂₂O₅S and a molecular weight of 254.34 g/mol . This compound is classified as a functionalized pentane derivative featuring both diethoxy and methylsulfonyloxy groups at specific carbon positions. The presence of these functional groups contributes to its unique chemical reactivity and applications in synthetic organic chemistry.
Identification Parameters
The compound is uniquely identified through several standard chemical identifiers as presented in Table 1.
Table 1: Chemical Identification Parameters
Parameter | Value |
---|---|
Chemical Name | 5,5-DIETHOXY-1-(METHYLSULFONYLOXY)PENTANE |
CAS Registry Number | 202577-28-4 |
Molecular Formula | C₁₀H₂₂O₅S |
Molecular Weight | 254.34 g/mol |
Synonyms and Alternative Nomenclature
The compound is known by several synonyms in chemical literature and commercial catalogs:
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5,5-Diethoxy-1-pentanol 1-Methanesulfonate
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1-Pentanol, 5,5-diethoxy-, 1-methanesulfonate
These alternative names reflect the same chemical structure but emphasize different structural features or synthetic relationships.
Physical and Chemical Properties
5,5-Diethoxy-1-(methylsulfonyloxy)pentane possesses distinctive physicochemical properties that influence its behavior in chemical reactions and determine appropriate handling procedures.
Solubility Profile
The compound demonstrates selective solubility in organic solvents, as detailed in Table 2.
Table 2: Solubility Characteristics
Solvent | Solubility |
---|---|
Chloroform | Soluble |
Dichloromethane | Soluble |
Ethyl Acetate | Soluble |
Water | Presumed low solubility (based on structure) |
This solubility profile is consistent with the compound's mixed polar and non-polar functional groups . The diethoxy groups contribute to limited polarity, while the methylsulfonyloxy moiety introduces a more polar character, explaining its solubility in moderately polar organic solvents.
Structural Relationships and Chemical Reactivity
The chemical structure of 5,5-Diethoxy-1-(methylsulfonyloxy)pentane features several reactive functional groups that determine its chemical behavior in various reactions.
Key Functional Groups
The molecule contains two primary functional groups with distinct reactivity profiles:
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Diethoxy Group (Acetal): Located at the 5-position, this functional group can serve as a protected aldehyde, potentially undergoing hydrolysis under acidic conditions to reveal an aldehyde functionality.
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Methylsulfonyloxy Group (Mesylate): Positioned at the 1-position, this group is an excellent leaving group in nucleophilic substitution reactions, making the compound valuable in organic synthesis applications.
Reactivity Patterns
Based on its structure, the compound would be expected to participate in several reaction types:
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Nucleophilic substitution reactions (SN2) at the 1-position, where the methylsulfonyloxy group serves as a leaving group.
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Acetal hydrolysis under acidic conditions to generate an aldehyde at the 5-position.
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Potential use as a bifunctional linker in organic synthesis due to its differentiated reactive sites.
Synthetic Applications and Research Relevance
5,5-Diethoxy-1-(methylsulfonyloxy)pentane appears to have significance in several areas of chemical research and synthesis.
Role in Organic Synthesis
This compound likely serves as an intermediate in multi-step organic syntheses, particularly where selective functionalization is required. The presence of a mesylate group makes it valuable as an electrophile for introducing the 5,5-diethoxypentyl moiety into more complex molecules .
Compounds with similar structural features have been utilized in the synthesis of modified carbohydrate analogues, which are significant for the development of new pharmaceutical agents . The conversion of related compounds like 1,1-diethoxy-3-(1,3-dithian-2-yl)propan-2-ol into 1-substituted 5,5-diethoxy-2,2-(propyl-1,3-disulfanyl)pentane-1,4-diols represents synthetic pathways where similar chemistry may be applied .
Reference Standard Applications
The compound is utilized as a reference standard for analytical purposes:
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Identification of unknown compounds
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Purity testing in analytical chemistry
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Quality control applications in pharmaceutical or chemical manufacturing
This application highlights its importance in analytical chemistry and quality assurance processes.
Structural Relationship to Other Compounds
5,5-Diethoxy-1-(methylsulfonyloxy)pentane shares structural similarities with several other compounds that provide context for understanding its properties and potential applications.
Comparison with Related Compounds
When examining the broader family of compounds, several related structures provide insight into the chemical nature of our target compound:
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1,1-Diethoxypentane (Pentane, 1,1-diethoxy-): This compound (CAS: 3658-79-5) shares the diethoxy functionality but lacks the methylsulfonyloxy group. It is also known as valeraldehyde diethyl acetal, highlighting its relationship to aldehyde chemistry .
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1,5-Pentanediol (1,5-Pentylene glycol): This diol (CAS: 111-29-5) represents a potential precursor in the synthesis pathway of our target compound. It features hydroxyl groups that could be selectively functionalized to yield 5,5-diethoxy derivatives .
Relationship to Synthetic Intermediates
In the context of synthetic organic chemistry, 5,5-Diethoxy-1-(methylsulfonyloxy)pentane appears to be part of a larger family of functionalized pentane derivatives used in the preparation of more complex molecules. Research involving 3,3,4,4-tetraethoxybut-1-yne (TEB) and 1,1-diethoxy-3-(1,3-dithian-2-yl)propan-2-ol suggests synthetic pathways where similar pentane-based scaffolds serve as building blocks for carbohydrate analogues .
Region | Number of Suppliers |
---|---|
China | 8 |
United Kingdom | 1 |
United States | 1 |
Canada | 1 |
Specific suppliers include Hubei Danding Pharmaceutical Technology Co., Ltd, Energy Chemical, Carbosynth, and J & K SCIENTIFIC LTD, among others .
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